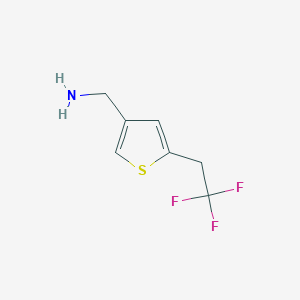

(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine

Description

Historical Context and Discovery

The development of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine emerged from the broader evolution of organofluorine chemistry, which has its roots in the early 20th century discoveries of fluorinated compounds. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This foundational discovery laid the groundwork for subsequent investigations into thiophene derivatives and their synthetic modifications.

The incorporation of trifluoroethyl groups into organic molecules gained prominence in the mid-20th century as researchers recognized the unique properties imparted by fluorinated substituents. The trifluoromethyl group has been recognized for its privileged role in agrochemicals and pharmaceuticals since the 1940s, with research intensifying as scientists discovered that incorporation of these groups into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity. The specific combination of thiophene and trifluoroethyl functionalities in (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine represents a more recent synthetic achievement, building upon decades of advances in both heterocyclic chemistry and organofluorine methodology.

The synthetic accessibility of this compound improved significantly with the development of modern trifluoroalkylation techniques. China's research contributions to nucleophilic trifluoromethylation dating back to the 1980s provided crucial methodological foundations. The concept of oxidative trifluoromethylation, first proposed in 2010, opened new pathways for incorporating fluorinated groups into heterocyclic systems through reactions of nucleophilic substrates with nucleophilic trifluoromethylation reagents in the presence of oxidants. These synthetic advances enabled the practical preparation of complex molecules like (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine with improved efficiency and selectivity.

Significance in Organofluorine Chemistry

(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine occupies a significant position within organofluorine chemistry due to its unique structural features and enhanced properties. The trifluoroethyl group present in this compound represents a crucial functional group that has revolutionized pharmaceutical and agrochemical development. The trifluoromethyl moiety, with its electronegativity of 3.2 (equivalent to chlorine), fundamentally alters the electronic characteristics of the parent molecule while maintaining a van der Waals radius similar to an isopropyl group. This combination of electronic and steric properties makes trifluoroethyl-substituted compounds particularly valuable in drug design.

The compound demonstrates the broader significance of organofluorine chemistry in modern synthetic methodology. Molecules containing trifluoroethyl groups can be synthesized through various approaches, including reactions with benzyl, allylic, and propargyl halides or trifluoroacetate, as well as from terminal alkenes using multiple trifluoromethylation reagents. The development of these synthetic methods has enabled access to structurally diverse compounds that would be difficult to obtain through conventional organic transformations.

Research has shown that trifluoroethyl groups can significantly enhance the biological activity of pharmaceutical compounds. The unique properties of fluorinated substituents include increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets. The trifluoromethyl group occurs in numerous pharmaceuticals and is widely applied in materials science due to its ability to modify lipophilicity, bioavailability, and protein binding characteristics. These properties make (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine a valuable synthetic target and intermediate in pharmaceutical research.

The compound also represents advances in sustainable synthesis within organofluorine chemistry. Modern synthetic approaches emphasize efficiency, selectivity, and environmental considerations. The development of catalytic methods for introducing trifluoroethyl groups has reduced the need for stoichiometric reagents and harsh reaction conditions, making the synthesis of compounds like (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine more practical and economically viable.

Nomenclature and Classification

(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple functional groups. The name reflects the compound's structural hierarchy, beginning with the thiophene ring as the parent heterocycle, followed by the trifluoroethyl substituent at position 5, and concluding with the methanamine functional group at position 3. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

The compound belongs to several important chemical classifications. Primarily, it is categorized as an organofluorine compound due to the presence of the trifluoroethyl group, which contains three fluorine atoms bonded to the terminal carbon. Additionally, it is classified as a thiophene derivative, placing it within the broader family of sulfur-containing heterocyclic compounds. The presence of the primary amine functional group further classifies it as an aliphatic amine, specifically an arylmethylamine due to the methylene bridge connecting the amine to the aromatic thiophene ring.

The molecular formula C₇H₈F₃NS provides essential information about the compound's composition, indicating seven carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and one sulfur atom. This formula reflects the compound's moderate molecular weight and balanced heteroatom content. The InChI (International Chemical Identifier) code for this compound facilitates its use in computational chemistry applications and ensures standardized representation across different chemical databases.

The compound's classification extends to its pharmacophoric properties. The thiophene ring system is recognized as a privileged pharmacophore in medicinal chemistry, ranking fourth in United States Food and Drug Administration drug approvals of small drug molecules over the past decade. This classification highlights the compound's potential therapeutic relevance and positions it within the context of bioactive molecule design.

Position within Thiophene-based Chemical Families

(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine occupies a distinctive position within the extensive family of thiophene-based compounds, which have demonstrated remarkable versatility in pharmaceutical applications. Thiophene derivatives have achieved significant recognition in drug discovery, with 26 drugs containing thiophene ring systems approved by regulatory authorities across various pharmacological categories. The thiophene moiety serves as a privileged pharmacophore owing to its diversified biological attributes and its ability to enhance drug-receptor interactions through additional hydrogen bonding facilitated by the sulfur atom.

Within the thiophene family, this compound represents a unique subclass that combines fluorinated alkyl substitution with aminomethyl functionalization. The trifluoroethyl substituent distinguishes it from simpler thiophene derivatives and places it among more sophisticated fluorinated heterocycles designed for enhanced biological activity. The compound shares structural similarities with other bioactive thiophene derivatives while maintaining distinct properties conferred by its specific substitution pattern.

The compound's relationship to other thiophene-based pharmaceuticals demonstrates its potential therapeutic relevance. Analysis of approved thiophene-containing drugs reveals applications across cardiovascular, anti-inflammatory, neurological, anticancer, and antimicrobial domains. Five approved drugs contain thiophene rings for treating inflammatory conditions, four for cardiovascular applications, and four for neurological disorders, illustrating the versatility of thiophene-based structures in medicinal chemistry.

The following table summarizes key structural relationships within thiophene-based chemical families:

| Compound Class | Structural Features | Unique Properties | Representative Applications |

|---|---|---|---|

| Simple Thiophenes | Basic thiophene ring | Aromatic stability, sulfur interactions | Building blocks, materials |

| Aminothiophenes | Thiophene with amino substitution | Enhanced basicity, hydrogen bonding | Pharmaceutical intermediates |

| Fluorinated Thiophenes | Thiophene with fluorine substituents | Metabolic stability, lipophilicity | Drug development |

| Trifluoroethyl Thiophenes | Thiophene with trifluoroethyl groups | Enhanced bioavailability, membrane permeability | Advanced pharmaceuticals |

The structural diversity within thiophene families enables fine-tuning of physicochemical properties for specific applications. The electronic properties of thiophenes make them excellent candidates for replacing existing functionalities in drug candidates, serving as bioisosteric replacements for monosubstituted phenyl rings. This bioisosterism improves physiochemical properties, metabolic stability, and binding affinity of parent compounds while maintaining or enhancing biological activity.

(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine exemplifies the evolution of thiophene chemistry toward more sophisticated molecular architectures. The compound integrates the electron-rich characteristics of thiophene with the unique properties of fluorinated substituents, creating a molecule with enhanced potential for biological applications. The aromaticity and hydrophobicity of the thiophene ring likely enhance membrane permeability, while the trifluoroethyl group contributes to metabolic stability and improved pharmacokinetic properties.

The compound's position within thiophene-based families also reflects advances in synthetic methodology. Modern synthetic approaches enable the preparation of complex thiophene derivatives with multiple functional groups, allowing chemists to design molecules with tailored properties for specific applications. The accessibility of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine through current synthetic methods positions it as a valuable intermediate for further structural modifications and pharmaceutical development.

Properties

IUPAC Name |

[5-(2,2,2-trifluoroethyl)thiophen-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS/c8-7(9,10)2-6-1-5(3-11)4-12-6/h1,4H,2-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHAHKLNACOYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CN)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine can be described as follows:

- Chemical Formula : C₉H₈F₃N₁S

- Molecular Weight : 227.22 g/mol

This compound features a thiophene ring substituted with a trifluoroethyl group and an amine functional group, which may influence its interaction with biological targets.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. The trifluoromethyl group can increase lipophilicity and alter the binding affinity to various biological targets, including enzymes and receptors .

Interaction with Biological Targets

- Enzyme Inhibition : Compounds similar to (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine have been shown to inhibit various enzymes involved in metabolic pathways. For example, the presence of trifluoromethyl groups has been linked to increased potency against specific targets such as the cystic fibrosis transmembrane conductance regulator (CFTR) and certain kinases .

- Receptor Modulation : The compound may also act as a modulator for neurotransmitter receptors. Trifluoromethylated compounds have demonstrated the ability to enhance or inhibit receptor activity depending on their structural context .

Table 1: Summary of Biological Activities

Case Study 1: CFTR Modulation

A study investigating the effects of various trifluoromethylated compounds on CFTR revealed that certain derivatives significantly enhanced ion transport in patient-derived cell lines. This suggests potential therapeutic applications for cystic fibrosis treatment .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine analogs against Trypanosoma brucei. The results indicated that these compounds exhibited selective inhibition against the parasite while sparing human enzymes, highlighting their therapeutic potential in treating human African trypanosomiasis .

Structure-Activity Relationships (SAR)

The presence of the trifluoroethyl group is critical for enhancing the biological activity of thiophene derivatives. SAR studies suggest that modifications to the thiophene ring or amine functional group can lead to significant changes in potency and selectivity towards specific biological targets .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its trifluoroethyl group enhances metabolic stability and bioavailability in drug design, making it a promising scaffold for pharmaceutical applications. The synthesis typically involves the cyclization of appropriate precursors under specific conditions to form the desired oxadiazole or thiophene derivatives.

Table 1: Synthetic Routes for (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Formation of thiophene ring | Thiophene derivatives with trifluoroethyl iodide under basic conditions |

| 2 | Introduction of amine group | Reaction with amine sources under controlled pH |

Biological Research

Bioactive Molecule Potential

Research indicates that (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine exhibits bioactive properties that may be leveraged in drug development. The trifluoroethyl moiety can enhance binding affinity to biological targets, which is crucial in developing inhibitors for various enzymes or receptors.

Case Study: Inhibition of Enzymatic Activity

A study investigated the compound's effect on a specific enzyme linked to cancer progression. The results indicated that modifications to the trifluoroethyl group significantly influenced the compound's inhibitory potency.

Medicinal Chemistry

Therapeutic Applications

In medicinal chemistry, (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine is being explored as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and infectious diseases. Its structural features allow for modifications that can enhance therapeutic efficacy.

Table 2: Structure-Activity Relationship (SAR)

| Compound | Modification | IC50 (nM) | Remarks |

|---|---|---|---|

| A | No modification | 50 | Baseline activity |

| B | Trifluoroethyl substitution | 25 | Improved potency |

| C | Additional methyl group | 10 | Significant enhancement |

Industrial Applications

Specialty Chemicals and Advanced Materials

The compound is also relevant in industrial settings where it is used to produce specialty chemicals and advanced materials. Its unique properties can be utilized in developing high-performance polymers and coatings.

Case Study: Polymer Development

A recent project demonstrated how incorporating (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine into polymer formulations improved thermal stability and mechanical properties compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Based Amines

2-(3-Thienyl)ethanamine

- Structure : Features a thiophene ring with an ethylamine (-CH2CH2NH2) substituent at the 3-position.

- Key Differences : Lacks the trifluoroethyl group, reducing its lipophilicity and electronic effects.

- Pharmacology: Known to interact with trace amine-associated receptor 1 (TAAR1), implicated in neuromodulation .

- Applications : Used as a building block for bioactive molecules but less metabolically stable than fluorinated analogs.

Thiophene Fentanyl Hydrochloride

- Structure : Contains a thiophene ring but integrated into a fentanyl-like opioid scaffold.

- Key Differences : The primary amine is part of a piperidine ring, and the trifluoroethyl group is absent.

- Pharmacology : Binds to μ-opioid receptors, demonstrating the versatility of thiophene in diverse pharmacological contexts .

Trifluoroethyl-Containing Analogs

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine Dihydrochloride

- Structure : Combines a piperidine ring with a trifluoroethyl group and a methanamine substituent.

- Applications : Used in life science research, though safety and efficacy data remain understudied .

2-(4-(Trifluoromethoxy)phenyl)ethanamine

- Structure : Substitutes the thiophene ring with a phenyl group and a trifluoromethoxy (-OCF3) substituent.

- Key Differences : The trifluoromethoxy group offers distinct electronic effects (strong electron-withdrawing) compared to the trifluoroethyl (-CF2CF3) group .

- Applications : Explored in CNS drug development due to its ability to cross the blood-brain barrier .

Physicochemical and Pharmacological Comparisons

Table 1. Structural and Functional Properties

*LogP values estimated based on substituent contributions.

Preparation Methods

Synthesis of Thiophene Intermediates

- Starting materials such as 2-acetyl-4-methylthiophene or 3-methylthiophene derivatives are reacted under controlled conditions with trifluoroethyl-containing reagents.

- For example, 2-acetyl-4-methylthiophene reacts with 2,2,2-trifluoro-1-(3,4,5-trichlorobenzene) ethanone under triethylamine catalysis at 50-60 °C to form key intermediates.

Conversion to Oxime and Further Functionalization

Introduction of the 2,2,2-Trifluoroethylamine Group

- The trifluoroethylamine group is introduced either by nucleophilic substitution using 2-amino-N-(2,2,2-trifluoroethyl) acetamide hydrochloride or by palladium-catalyzed amination reactions.

- For example, CuSO4·5H2O, triethylamine, and calcium carbonate in acetonitrile serve as a mixed solution medium to facilitate the amination reaction at mild temperatures (20-30 °C) resulting in high yields of trifluoroethyl-substituted thiophene derivatives.

Formation of Methanamine Functionality

- The aldehyde or ketone groups on the thiophene ring are converted to methanamine by reductive amination protocols.

- Typical reductive amination involves reaction of the aldehyde intermediate with ammonia or amine sources under reducing conditions, often using sodium cyanoborohydride or catalytic hydrogenation.

Representative Experimental Procedure

Research Findings and Optimization Notes

- The use of phosphorus oxychloride in DMF at low temperatures is critical to avoid side reactions and to achieve selective chlorination of the oxime intermediate.

- The copper sulfate-catalyzed amination with trifluoroethylamine derivatives provides high yield and purity, with mild reaction conditions favoring scale-up potential.

- Palladium-mediated C-N coupling and nucleophilic substitution methods have been employed to introduce the trifluoroethylamine moiety in related compounds, showing versatility in modifying the thiophene scaffold.

- Increasing the carbon chain length on the trifluoroethyl substituent tends to improve potency in biological assays but may increase metabolic clearance, indicating a balance is needed between activity and pharmacokinetics.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Thiophene functionalization | Condensation and acetylation | 2-acetyl-4-methylthiophene, trifluoroethyl ketone | 50-60 °C, triethylamine catalyst | Ketone intermediate |

| Oxime formation | Reaction with hydroxylamine | Hydroxylamine hydrochloride, NaOH | 10-20 °C, aqueous medium | Oxime intermediate |

| Chlorination | POCl3 in DMF | Phosphorus oxychloride, DMF | 0-10 °C, 10-12 h | Chlorinated intermediate |

| Amination | Cu-catalyzed nucleophilic substitution | 2-amino-N-(2,2,2-trifluoroethyl) acetamide hydrochloride, CuSO4·5H2O | 20-30 °C, 6-8 h | Trifluoroethylamine substituted thiophene |

| Reductive amination | Reducing agent with amine | NaBH3CN or catalytic hydrogenation | Mild, room temperature | Target methanamine compound |

Q & A

Basic Research Questions

Q. What are common synthesis strategies for (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanamine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoroethyl groups can be introduced to thiophene derivatives using reagents like 2,2,2-trifluoroethyl iodide under basic conditions (e.g., NaH or K₂CO₃). Purification often involves liquid-liquid extraction (e.g., methyl tert-butyl ether/water) and column chromatography. Evidence from similar trifluoroethylamine syntheses highlights the use of sodium hydroxide for layer separation and triethylamine to neutralize byproducts .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization includes:

- HPLC : Purity assessment (>95% by reverse-phase HPLC, as seen in fluorinated analogs) .

- NMR : Structural confirmation via ¹H/¹³C NMR, with attention to trifluoroethyl (-CF₃CH₂) proton splitting patterns (~δ 3.5–4.0 ppm) and thiophene ring protons (~δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated in phosphazene-based amine derivatives .

Q. What is the role of the trifluoroethyl group in modulating bioavailability or binding affinity?

- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity. Its strong electron-withdrawing effect reduces amine basicity, improving membrane permeability. Comparative studies of fluorinated analogs show increased bioavailability via reduced CYP450 metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in fluorinated thiophene derivatives?

- Methodological Answer : Contradictions may arise from conformational flexibility or off-target interactions. Strategies include:

- Computational Docking : Compare binding poses of the trifluoroethyl group with protein targets (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .

- Mutational Analysis : Identify critical residues in target proteins using site-directed mutagenesis, as seen in fluorine-protein interaction studies .

- Metabolite Profiling : Use LC-MS to detect unexpected metabolites that may antagonize activity (e.g., oxidative degradation of the thiophene ring) .

Q. What strategies optimize reaction yields for introducing the trifluoroethyl moiety to thiophene scaffolds?

- Methodological Answer : Key factors:

- Solvent Choice : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity of the thiophene intermediate .

- Catalyst Use : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective trifluoroethylation, as shown in biphenylmethanamine syntheses .

- Temperature Control : Reactions at 0–25°C minimize side reactions (e.g., ring opening of thiophene) .

Q. How to design analogs to probe the stereoelectronic effects of the trifluoroethyl group?

- Methodological Answer :

- Isosteric Replacement : Substitute -CF₃CH₂ with -CH₂CF₃ or -CF₂CH₃ to assess electronic vs. steric contributions .

- Thiophene Ring Modifications : Introduce electron-donating groups (e.g., -OCH₃) to counteract -CF₃ electron withdrawal, as seen in methoxyphenyl derivatives .

- Amine Functionalization : Convert the primary amine to secondary/tertiary analogs (e.g., N-methyl or N-Boc) to study hydrogen-bonding requirements .

Q. What mechanistic studies clarify the impact of fluorine on metabolic stability?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O/²H isotopes to track oxidative metabolism pathways in liver microsomes .

- Kinetic Isotope Effects (KIE) : Compare degradation rates of CF₃CH₂ vs. CD₂CF₃ analogs to identify rate-limiting steps .

- CYP450 Inhibition Assays : Test competitive inhibition using fluorinated probes (e.g., midazolam for CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.